molecular formula C8H12O2 B8322950 1-tetrahydro-4H-pyran-4-ylideneacetone

1-tetrahydro-4H-pyran-4-ylideneacetone

Cat. No.: B8322950
M. Wt: 140.18 g/mol
InChI Key: SCUVHRLVYMCGDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tetrahydro-4H-pyran-4-ylideneacetone is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

1-(oxan-4-ylidene)propan-2-one

InChI

InChI=1S/C8H12O2/c1-7(9)6-8-2-4-10-5-3-8/h6H,2-5H2,1H3

InChI Key

SCUVHRLVYMCGDU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=C1CCOCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of potassium hydroxide (4.66 g, 83.1 mmol) in ethanol (181 mL) and water (45 mL) was cooled to approximately 0° C. Tetrahydro-4H-pyran-4-one (7.56 g, 75.5 mmol) and diethyl (2-oxopropyl)phosphonate (16.1 g, 83.1 mmol) were sequentially added. The reaction was allowed to warm to room temperature and stirred for five hours. The reaction mixture was washed with brine and the organic layer was separated. The aqueous layer was extracted three times with tert-butyl methyl ether. The combined organic fractions were dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was dissolved in a mixture of 20% ethyl acetate in hexane and chloroform, dried again over magnesium sulfate, filtered, concentrated under reduced pressure, and purified by automated flash chromatography (eluting with 35% to 45% ethyl acetate in hexane). The resulting colorless oil was dried under a stream of nitrogen to provide 8.03 g of 1-tetrahydro-4H-pyran-4-ylideneacetone.
Quantity
4.66 g
Type
reactant
Reaction Step One
Quantity
181 mL
Type
solvent
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
7.56 g
Type
reactant
Reaction Step Two
Quantity
16.1 g
Type
reactant
Reaction Step Two

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